molecular formula C5H2BrF3N2S B11757290 2-Bromo-5-trifluoromethylsulfanyl-pyrazine

2-Bromo-5-trifluoromethylsulfanyl-pyrazine

Cat. No.: B11757290
M. Wt: 259.05 g/mol
InChI Key: BCJOXHGJBJRGLG-UHFFFAOYSA-N
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Description

2-Bromo-5-trifluoromethylsulfanyl-pyrazine is a heterocyclic organic compound with the molecular formula C5H2BrF3N2S. This compound is characterized by the presence of a bromine atom, a trifluoromethylsulfanyl group, and a pyrazine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-trifluoromethylsulfanyl-pyrazine typically involves the bromination of 5-trifluoromethylsulfanyl-pyrazine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-trifluoromethylsulfanyl-pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation. The reactions are usually performed at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Scientific Research Applications

2-Bromo-5-trifluoromethylsulfanyl-pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-trifluoromethylsulfanyl-pyrazine involves its interaction with specific molecular targets. The bromine atom and trifluoromethylsulfanyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions allow the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-trifluoromethylpyridine: Similar in structure but lacks the pyrazine ring.

    2-Bromo-5-trifluoromethylsulfinyl-pyrazine: Contains a sulfinyl group instead of a sulfanyl group.

    2-Chloro-5-trifluoromethylsulfanyl-pyrazine: Contains a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-5-trifluoromethylsulfanyl-pyrazine is unique due to the presence of both a bromine atom and a trifluoromethylsulfanyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various chemical reactions and applications .

Properties

IUPAC Name

2-bromo-5-(trifluoromethylsulfanyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2S/c6-3-1-11-4(2-10-3)12-5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJOXHGJBJRGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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